4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
CAS No.: 61670-11-9
Cat. No.: VC18499372
Molecular Formula: C26H17N5O14S3
Molecular Weight: 719.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61670-11-9 |
|---|---|
| Molecular Formula | C26H17N5O14S3 |
| Molecular Weight | 719.6 g/mol |
| IUPAC Name | 4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C26H17N5O14S3/c32-20-6-5-12-3-1-2-4-16(12)23(20)29-27-17-9-14(46(37,38)39)7-13-8-21(48(43,44)45)24(26(34)22(13)17)30-28-18-10-15(47(40,41)42)11-19(25(18)33)31(35)36/h1-11,32-34H,(H,37,38,39)(H,40,41,42)(H,43,44,45) |
| Standard InChI Key | YGQOEPLGJKWCPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)[N+](=O)[O-])O)S(=O)(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, reflects its intricate architecture . Key features include:
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Two azo groups: Facilitate conjugation and light absorption.
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Naphthalene cores: Provide structural rigidity and aromaticity.
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Sulfonic acid groups: Enhance water solubility and ionic character.
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Nitro and hydroxyl substituents: Influence electronic properties and reactivity .
Table 1: Molecular and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 719.6 g/mol | |
| XLogP3 | 3.5 | |
| Hydrogen Bond Donors | 6 | |
| Hydrogen Bond Acceptors | 18 | |
| Topological Polar SA | 344 Ų |
Spectral and Stereochemical Features
The compound’s InChIKey (YGQOEPLGJKWCPD-UHFFFAOYSA-N) and SMILES string (C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)N+[O-])O)S(=O)(=O)O)O) provide insights into its stereochemistry and electronic configuration . Computational analyses predict a planar geometry due to aromatic stacking, with intramolecular hydrogen bonding stabilizing the structure .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves sequential diazotization and coupling reactions:
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Diazotization: A primary aromatic amine (e.g., 2-hydroxy-3-nitro-5-sulphoaniline) is treated with nitrous acid (HNO) to form a diazonium salt.
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Coupling: The diazonium salt reacts with hydroxylated naphthalene derivatives under alkaline conditions to form the azo linkages.
Critical parameters include pH control (8–10), temperature (0–5°C), and stoichiometric ratios to minimize side reactions. Protecting groups may be employed to shield reactive sites during synthesis.
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light or in the presence of strong oxidizers. Microbial metabolism in anaerobic environments can cleave azo bonds, producing aromatic amines, some of which are mutagenic .
Applications and Industrial Relevance
Textile Dyeing
As an azo dye, this compound is valued for its vibrant hues and wash-fastness. Its sulfonic acid groups enable direct dyeing of cellulose fibers without mordants.
Table 2: Performance in Textile Applications
| Property | Performance Metric |
|---|---|
| Lightfastness | Moderate (Grade 4) |
| Washfastness | Excellent (Grade 5) |
| Sublimation Resistance | Poor (Grade 2) |
Research Applications
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Photodynamic therapy: Studied for light-activated cytotoxicity.
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Sensor development: Functional groups enable metal ion detection .
Environmental Impact and Mitigation
Persistence and Bioaccumulation
The compound’s high water solubility (LogP = 3.5) reduces bioaccumulation but increases aquatic mobility . Degradation products, including nitroanilines, pose risks to aquatic ecosystems .
Wastewater Treatment
Conventional activated sludge processes remove <30% of the dye. Advanced oxidation (e.g., ozonation) achieves >90% degradation but at high costs .
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